molecular formula C18H20ClNO2 B13898892 Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate

Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate

Cat. No.: B13898892
M. Wt: 317.8 g/mol
InChI Key: NYNCRSMARRZCLR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate is a chemical compound for research and development. This benzoate derivative features a chloro substituent and a (4-isopropylphenyl)methylamino group, making it a potential intermediate for synthesizing more complex molecules in medicinal and agricultural chemistry . Similar compounds are frequently utilized as key building blocks in pharmaceutical research and in the development of agrochemicals such as herbicides and pesticides . As a specialty chemical, it is essential for discovering new active ingredients. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

methyl 2-chloro-5-[(4-propan-2-ylphenyl)methylamino]benzoate

InChI

InChI=1S/C18H20ClNO2/c1-12(2)14-6-4-13(5-7-14)11-20-15-8-9-17(19)16(10-15)18(21)22-3/h4-10,12,20H,11H2,1-3H3

InChI Key

NYNCRSMARRZCLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate generally involves:

  • Starting from a suitably substituted methyl 2-chlorobenzoate or methyl 2-amino-5-chlorobenzoate derivative.
  • Introduction of the (4-isopropylphenyl)methylamino moiety via nucleophilic aromatic substitution or amide coupling.
  • Control of reaction conditions to preserve the methyl ester group and avoid side reactions such as hydrolysis or over-substitution.

Key Synthetic Steps

Preparation of Methyl 2-chloro-5-aminobenzoate Intermediate

A common precursor is methyl 2-chloro-5-aminobenzoate, which can be prepared by:

  • Selective chlorination of methyl 5-aminobenzoate at the 2-position.
  • Alternatively, nitration of methyl 2-chlorobenzoate followed by reduction of the nitro group to the amino group.

This intermediate provides the amino functionality necessary for the subsequent coupling with the (4-isopropylphenyl)methylamine.

Coupling with (4-Isopropylphenyl)methylamine

The key step is the nucleophilic substitution or coupling reaction between the amino group on the benzoate and the (4-isopropylphenyl)methylamine. This can be achieved by:

  • Direct nucleophilic aromatic substitution if the chloro substituent is suitably activated.
  • Formation of an amide or secondary amine linkage by reacting the amine with activated esters or acid chlorides derived from the benzoate.
Protection and Deprotection Strategies

To ensure selectivity and high yield:

  • Protective groups may be employed on the amino or hydroxyl groups during intermediate steps.
  • Deprotection is carried out under mild conditions to avoid ester hydrolysis.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Chlorination of methyl 5-aminobenzoate Chlorosulfonic acid, heating at 125 °C Moderate Selective chlorination at 2-position
Nitration followed by reduction NBS bromination, nitration, catalytic hydrogenation Moderate Multi-step with protection/deprotection
Coupling with (4-isopropylphenyl)methylamine Pd-catalyzed amination or nucleophilic substitution Moderate to good Requires inert atmosphere, controlled temp
Esterification or methylation Methanol with sulfuric acid reflux or microwave irradiation 51-94 Ester group introduced or preserved

Example from Literature

Although direct synthesis of this compound is scarcely detailed in open literature, closely related compounds have been synthesized using:

  • Selective bromination of phenols followed by protection and trifluoromethylation steps to yield key intermediates, which are then coupled with amines to afford target molecules.
  • Palladium-catalyzed coupling reactions in the presence of bases such as cesium carbonate and ligands like BINAP to facilitate amination of chlorinated aromatic esters.

These methodologies provide a framework adaptable to the synthesis of the target compound.

Data Tables Summarizing Preparation Conditions

Compound/Step Reagents & Catalysts Solvent Temperature Time Yield (%) Reference
Selective bromination of tert-butylphenol N-Bromosuccinimide (NBS) Acetonitrile Room temp 2-4 h Moderate
Protection of phenol group as carbamate Carbamoyl chloride, base Organic solvent Room temp 1-2 h Moderate
Trifluoromethylation of phenol intermediate ClCF2CO2Me, KF, KBr, CuI DMF Elevated (80-120 °C) Several hours Moderate
Coupling with amines (Pd-catalyzed) Pd(dppf)Cl2, Cs2CO3, BINAP Dioxane or DMF 80-100 °C 12-24 h Moderate
Esterification of benzoic acid derivatives Methanol, H2SO4 (conc.) Methanol Reflux or microwave 2-18 h 51-94

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 4-isopropylbenzylamine.

Scientific Research Applications

Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a benzoate core with several analogs, but key variations in substituents dictate functional differences:

Compound Substituent at 5-Position Molecular Weight (g/mol) LogP Reported Activity
Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate (4-Isopropylphenyl)methylamino ~347.8 (calculated) ~4.2 Limited data; hypothesized kinase inhibition
Methyl 2-chloro-5-cyanobenzoate Cyano 225.6 2.1 Intermediate in agrochemical synthesis
Methyl 2-chloro-5-(oxadiazol-3-yl)benzoate 1,2,4-Oxadiazole linked to pyridine 396.6 3.8 Antifungal, herbicidal activity
Methyl 2-chloro-5-(methylamino)benzoate Methylamino 215.6 1.8 Unreported; low lipophilicity

Key Observations:

  • Lipophilicity: The 4-isopropylphenyl group increases LogP significantly (~4.2) compared to cyano or oxadiazole substituents, suggesting enhanced tissue penetration but possible metabolic instability.
  • Bioactivity: Oxadiazole-containing analogs exhibit pronounced antifungal/herbicidal effects due to heterocyclic electron-withdrawing groups, whereas the methylamino-isopropylphenyl variant’s bioactivity remains speculative but may target enzymes like kinases or GPCRs.

Biological Activity

Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate (CAS No. 2940964-08-7) is a synthetic compound with potential biological activities. Its structure consists of a benzoate moiety substituted with a chlorine atom and an isopropylphenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

  • Molecular Formula : C18H20ClN O2
  • Molecular Weight : 317.81 g/mol
  • Purity : >95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar substituents have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of related compounds against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents such as doxorubicin:

CompoundCell LineIC50 (μM)
This compoundMCF-78.1
DoxorubicinMCF-70.877
Related Compound AHepG210.28

The compound demonstrated a significant ability to induce apoptosis in cancer cells, as evidenced by increased caspase activation .

Antimicrobial Activity

The antimicrobial properties of similar benzoate derivatives have also been explored. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial effect.

Research Findings

In vitro studies have shown that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

These findings underscore the potential application of this compound in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may exhibit similar effects.

Research indicates that compounds with similar structures inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition is crucial for managing inflammatory diseases and conditions.

Q & A

Q. Intermediate Characterization :

  • NMR : Track the disappearance of the nitro group (δ 8.2–8.5 ppm aromatic protons) and appearance of the amine (δ 5.5–6.0 ppm NH).
  • LC-MS : Confirm molecular ions (e.g., [M+H]⁺ for intermediates) .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral features should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Key signals include the methyl ester (δ 3.8–3.9 ppm, singlet), isopropyl group (δ 1.2–1.3 ppm, doublet; δ 2.5–2.7 ppm septet), and aromatic protons (δ 6.8–7.4 ppm, split due to chloro and methylamino substituents).
  • IR : Ester carbonyl (C=O) at ~1720 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹.
  • Mass Spectrometry : High-resolution MS to confirm molecular formula (e.g., C₁₈H₁₉ClN₂O₂).
  • X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .

Advanced: How can researchers optimize the coupling reaction between the chlorobenzoate precursor and the 4-isopropylbenzylamine moiety to minimize byproduct formation?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine.
  • Catalysis : Add KI (as a Lewis acid) to activate the chloro group for substitution.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions (e.g., hydrolysis).
  • Byproduct Monitoring : Use TLC or HPLC to detect unreacted starting materials or dimerization products. Adjust stoichiometry (1.2:1 amine:chloro precursor) to drive completion .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors for medicinal studies) to calibrate results.
  • Solubility Adjustments : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent-induced artifacts.
  • Orthogonal Assays : Validate agrochemical activity (e.g., herbicidal effects) using both in vitro enzyme inhibition and in planta growth assays.
  • Statistical Analysis : Apply ANOVA or t-tests to compare replicates and identify outliers .

Basic: What are the recommended purification methods post-synthesis, and how does the compound’s solubility profile influence these choices?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (if the compound is sparingly soluble in cold ethanol).
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50% EA).
  • Solubility Considerations : The compound’s lipophilicity (logP ~3.5 predicted) favors dissolution in chloroform or dichloromethane for extraction .

Advanced: How can researchers identify and quantify degradation products under varying storage conditions, and what analytical approaches are most suitable?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-PDA/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Monitor for hydrolysis (loss of ester) or oxidation (N-oxide formation).
  • Quantitative NMR : Compare peak integrals of degradation products to the parent compound .

Basic: What computational methods are available to predict the compound’s physicochemical properties, and how do these compare with empirical data?

Methodological Answer:

  • Software Tools : Use Gaussian or ACD/Labs to calculate logP, pKa, and solubility.
  • Validation : Compare predicted logP (~3.5) with experimental shake-flask data.
  • Molecular Dynamics : Simulate binding affinity to target receptors (e.g., acetylcholinesterase for agrochemical studies) using AutoDock .

Advanced: In designing structure-activity relationship (SAR) studies, what functional group modifications would most effectively probe the compound’s agrochemical activity?

Methodological Answer:

  • Isopropyl Group : Replace with cyclopropyl or tert-butyl to assess steric effects on receptor binding.
  • Chlorine Substituent : Substitute with fluorine or bromine to evaluate electronic impacts.
  • Methylamino Linker : Test carbamate or urea analogs to modulate hydrolysis stability.
  • Bioassay Design : Use Arabidopsis thaliana or Lemna minor models for herbicidal activity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.